Ethyl 5-cyano-3-fluoro-2-nitrobenzoate
Description
Ethyl 5-cyano-3-fluoro-2-nitrobenzoate is a substituted benzoate ester characterized by a trifunctional aromatic ring system. The compound features a cyano group (-CN) at position 5, a fluorine atom (-F) at position 3, and a nitro group (-NO₂) at position 2, with an ethyl ester (-COOEt) at position 1 (carboxylic acid position). This unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C10H7FN2O4 |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
ethyl 5-cyano-3-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C10H7FN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(11)9(7)13(15)16/h3-4H,2H2,1H3 |
InChI Key |
PITMFHMNCXAHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is conducted in a continuous-flow millireactor to ensure optimal reaction conditions and safety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow reactors are preferred for their efficiency and ability to control reaction parameters, reducing the risk of byproduct formation and ensuring higher yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-3-fluoro-2-nitrobenzoate can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions:
Nitration: Mixed acids (e.g., nitric acid and sulfuric acid) at controlled temperatures.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group yields amines, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Ethyl 5-cyano-3-fluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds and potential therapeutic agents.
Industry: Utilized in the development of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate involves its interaction with molecular targets and pathways. The presence of electron-withdrawing groups like cyano, fluoro, and nitro groups can influence its reactivity and interactions with enzymes or receptors. These interactions can modulate biological pathways, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous benzoate esters share the ethyl ester backbone but differ in substituent types, positions, and electronic effects. Below is a comparative analysis of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate with key analogs (Table 1), followed by detailed discussions of their properties and reactivity.
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| This compound | -CN (5), -F (3), -NO₂ (2) | Cyano, fluoro, nitro |
| Ethyl 4-fluoro-3-nitrobenzoate | -F (4), -NO₂ (3) | Fluoro, nitro |
| Ethyl 4-fluorobenzoate | -F (4) | Fluoro |
| Ethyl 4-fluoro-3-isopropylbenzoate | -F (4), -CH(CH₃)₂ (3) | Fluoro, isopropyl |
| Ethyl 4-ethoxy-3-iodobenzoate | -OEt (4), -I (3) | Ethoxy, iodo |
Electronic and Steric Effects
- In contrast, Ethyl 4-fluoro-3-nitrobenzoate has nitro at position 3, altering resonance interactions and acidity of the ester carbonyl .
- Fluorine Substitution : Fluorine at position 3 (target compound) vs. position 4 (analogs) modifies steric hindrance and dipole moments. For example, Ethyl 4-fluorobenzoate lacks electron-withdrawing groups beyond fluorine, leading to higher electron density at the ester group compared to the target compound .
- Cyano vs.
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